molecular formula C17H17N3O B11290040 7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11290040
M. Wt: 279.34 g/mol
InChI Key: SICQMCHSTOUTQM-UHFFFAOYSA-N
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Description

7-Methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine carboxamide class. This scaffold is notable for its pharmacological versatility, particularly in antimicrobial and antiparasitic applications. The compound features a methyl group at the 7-position of the imidazo[1,2-a]pyridine core and a 2-phenylethyl substituent on the carboxamide nitrogen. These structural modifications are critical for optimizing target binding, pharmacokinetics, and selectivity .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3O/c1-13-8-10-20-12-15(19-16(20)11-13)17(21)18-9-7-14-5-3-2-4-6-14/h2-6,8,10-12H,7,9H2,1H3,(H,18,21)

InChI Key

SICQMCHSTOUTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. One common method involves the reaction of 2-aminopyridine with an aryl aldehyde to form an intermediate, which then undergoes cyclization with tert-butyl isocyanide to yield the desired imidazo[1,2-a]pyridine derivative . The reaction conditions often include the use of a catalyst, such as iodine, and may be carried out under solvent-free conditions to enhance efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow techniques and automated systems to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Overview
Research indicates that 7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines.

Case Studies and Findings

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.

Antimicrobial Properties

Overview
The compound has also shown promise in antimicrobial applications, particularly against bacterial strains. Its structural features suggest potential efficacy against a range of pathogens.

Research Findings
In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial activity. The following table summarizes the observed effects:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16

These findings indicate the potential for this compound to be developed into an effective antimicrobial agent.

Anti-inflammatory Effects

Overview
The anti-inflammatory properties of this compound have been explored through various experimental models.

Case Studies and Data
In vivo experiments revealed that treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines in models of inflammation.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data suggests that the compound may modulate inflammatory responses effectively, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The imidazo[1,2-a]pyridine carboxamide scaffold allows extensive modifications to tune biological activity. Below is a comparative analysis of key analogues:

Compound Name Substituents Biological Target Key Findings Reference
7-Methyl-N-(4-methylbenzyl)imidazo[1,2-a]pyridine-3-carboxamide 7-methyl, N-(4-methylbenzyl) Mycobacterium tuberculosis (Mtb) cytochrome bcc1 oxidase Exhibited potent anti-TB activity (MIC = 0.004 µM) due to enhanced hydrophobic interactions with the oxidase active site.
N-(4-Acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide (5) N-(4-acetylphenyl) Antikinetoplastid agents Intermediate for chalcone conjugates; showed moderate activity against Trypanosoma brucei (IC₅₀ = 1.35–8.5 µM).
(E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide Chalcone-conjugated carboxamide Trypanosoma cruzi Most active against T. cruzi (IC₅₀ = 8.5 µM) with high selectivity (SI > 50) due to dual-target inhibition.
7-Chloro-2-ethyl-N-(2'-trifluoromethylbiphenyl-4-yl)methylimidazo[1,2-a]pyridine-3-carboxamide 7-chloro, 2-ethyl, N-(trifluoromethylbiphenyl) Undisclosed (patented compound) Improved metabolic stability and solubility due to trifluoromethyl and chloro substituents.

Key Observations :

  • N-Substituent Effects : The 2-phenylethyl group balances lipophilicity and flexibility, contrasting with the rigid 4-methylbenzyl group in the anti-TB analogue () and the bulkier trifluoromethylbiphenyl in . This may influence membrane permeability and off-target interactions.
  • Chalcone Conjugation: Conjugates like those in exhibit dual mechanisms (e.g., disrupting kinetoplastid membrane integrity and inhibiting enzymes), whereas non-conjugated carboxamides (e.g., the query compound) likely act via single-target inhibition.
Pharmacological and Selectivity Profiles
  • Anti-Tubercular Activity : The 4-methylbenzyl analogue () outperforms the query compound in potency (MIC = 0.004 µM vs. unreported data for the query compound). This suggests that the 4-methylbenzyl group enhances interactions with Mtb cytochrome bcc1 oxidase .
  • Antikinetoplastid Activity: Chalcone conjugates () show superior activity against Trypanosoma spp. (IC₅₀ = 1.13–8.5 µM) compared to non-conjugated carboxamides, highlighting the role of the acryloyl moiety in broadening target scope .
  • Cytotoxicity : Most analogues, including the query compound, exhibit low cytotoxicity (selectivity index >50) against mammalian cell lines (e.g., MRC-5), indicating a favorable therapeutic window .

Biological Activity

7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anti-tubercular activity, anti-inflammatory effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C14H14N2C_{14}H_{14}N_{2} with a molecular weight of approximately 210.27 g/mol. Its structure features a methyl group at the 7-position and a phenylethyl substituent at the nitrogen atom, contributing to its biological activity.

Anti-Tubercular Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound has shown promising results in vitro:

  • Minimum Inhibitory Concentration (MIC) :
    • Against drug-susceptible H37Rv strain: MIC values ranged from 0.025 to 0.054 μg/mL.
    • Against multidrug-resistant strains: MIC values were reported between 0.07 and 0.14 μM .

The structure-activity relationship studies revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could enhance activity against Mtb. For instance, compounds with substitutions at C2 and C6 positions demonstrated improved potency .

Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties, as evidenced by studies that evaluated its impact on inflammatory markers:

  • Mechanism of Action : Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expressions was observed, with significant reductions in protein levels of these enzymes compared to standard anti-inflammatory drugs like indomethacin .

Study 1: Efficacy Against MDR-TB

A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated that these compounds exhibited significant activity against both replicating and non-replicating Mtb strains with non-cytotoxic profiles against Vero cells (IC50 >128 μM) .

Study 2: SAR Analysis

Another investigation focused on the SAR of imidazo[1,2-a]pyridine derivatives. The study identified that electron-donating groups at specific positions enhanced biological activity, leading to the development of more potent analogs with improved pharmacokinetic properties .

Data Summary Table

PropertyValue/Description
Molecular FormulaC14H14N2C_{14}H_{14}N_{2}
Molecular Weight210.27 g/mol
Anti-TB MIC (H37Rv)0.025 - 0.054 μg/mL
Anti-TB MIC (MDR Strains)0.07 - 0.14 μM
IC50 against iNOS/COX-2Significant reduction compared to indomethacin
Non-CytotoxicityIC50 >128 μM in Vero cell line

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